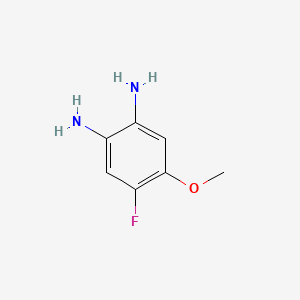

4-Fluoro-5-methoxybenzene-1,2-diamine

Description

4-Fluoro-5-methoxybenzene-1,2-diamine (C₇H₈FN₂O) is a substituted benzene diamine featuring fluorine and methoxy groups at positions 4 and 5, respectively. This compound is a critical intermediate in medicinal chemistry, particularly in synthesizing benzimidazole derivatives, which exhibit diverse pharmacological activities . Its synthesis typically involves the reduction of nitro precursors using agents like SnCl₂·2H₂O under reflux, followed by alkaline extraction to isolate the diamine . However, the compound is noted for its instability, requiring immediate use in subsequent reactions to prevent degradation .

Propriétés

IUPAC Name |

4-fluoro-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUASRLIRHEOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxybenzene-1,2-diamine typically involves the introduction of fluorine and methoxy groups onto a benzene ring followed by the addition of amine groups. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent. The methoxy group can be added via a nucleophilic substitution reaction using methanol. Finally, the amine groups are introduced through a reduction process, often using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as sodium methoxide or halogenating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Applications De Recherche Scientifique

4-Fluoro-5-methoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets. The presence of amine groups allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorine and methoxy groups can influence its electronic properties, affecting its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous benzene diamines differ in substituents, which significantly influence their chemical properties, reactivity, and applications. Below is a comparative analysis:

Structural and Functional Group Analysis

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and fluoro (F) substituents (e.g., 4-Fluoro-5-nitrobenzene-1,2-diamine) increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability .

- Halogen Effects : Chloro and bromo derivatives (e.g., 4-Chloro-5-fluorobenzene-1,2-diamine) exhibit higher molecular weights and may serve as corrosion inhibitors due to halogen-metal interactions .

Solubility and Handling

- Methoxy and methyl groups improve solubility in polar solvents (e.g., ethanol), whereas nitro and halogenated derivatives often require dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- This compound’s instability necessitates in-situ preparation, unlike more stable analogs like 4-Methylbenzene-1,2-diamine .

Activité Biologique

4-Fluoro-5-methoxybenzene-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a fluorine atom and a methoxy group attached to a benzene ring with two amino groups. This unique configuration allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors due to the presence of amine groups. The fluorine and methoxy substituents modulate its electronic properties, enhancing its binding affinity to certain biomolecules. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous MCF10A cells, indicating a selective cytotoxicity profile .

- Antiviral Properties : The compound has been evaluated for antiviral activity against influenza viruses. A related study reported significant reductions in viral loads in infected mice models, suggesting that it may directly inhibit viral replication .

- Safety Profile : In vivo studies have indicated a favorable safety profile for compounds related to this compound. For example, administration at high doses (40 mg/kg) in healthy mice did not result in significant toxicity .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Anticancer Efficacy : A study synthesized a series of 4-fluoro-substituted ligands that exhibited potent antiproliferative activity across various cancer cell lines. The lead compound showed significant G2-M phase cell cycle blockade and pro-apoptotic effects in HeLa and MCF-7 cells .

- Inhibition of EGFR Mutants : Research on similar compounds indicates their potential as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is crucial for cancer treatment. These compounds demonstrated high potency against specific EGFR mutants while exhibiting low toxicity towards wild-type EGFR .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.